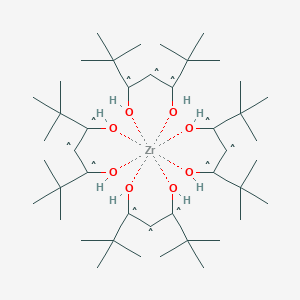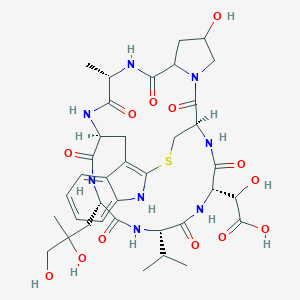
N,3-ジヒドロキシベンズアミド
概要
説明
N,3-Dihydroxybenzamide is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of two hydroxyl groups and an amide group attached to a benzene ring
科学的研究の応用
N,3-Dihydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound has potential as an antioxidant due to its ability to scavenge free radicals.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: N,3-Dihydroxybenzamide can be used in the synthesis of polymers and other materials with specific properties.
作用機序
Target of Action
N,3-Dihydroxybenzamide is a biochemical compound used in proteomics research It is closely related to other benzamide derivatives, which have been found to target the neutrophil gelatinase-associated lipocalin (ngal) in humans .
Mode of Action
Benzamide derivatives are known to interact with their targets by binding to them, thereby inhibiting their function
Biochemical Pathways
It is known that benzamide derivatives can influence various biochemical processes, including the generation of oxygen-derived free radicals . These radicals are highly reactive and can interact with most types of biological molecules, leading to peroxidative tissue damage .
Pharmacokinetics
It is known that benzamide derivatives generally have good kinetic solubilities and are metabolically stable in vitro
Result of Action
Benzamide derivatives are known to have various biological activities, including antioxidant, antibacterial, and anti-inflammatory effects
Action Environment
It is known that the efficacy of benzamide derivatives can be influenced by various factors, including the presence of molecular oxygen
生化学分析
Biochemical Properties
N,3-dihydroxybenzamide has been shown to interact with iron, a critical component for multiple biological processes . It is capable of chelating iron, thereby preventing the generation of free radicals via the Fenton reaction .
Cellular Effects
In iron-loaded hepatocytes, treatment with N,3-dihydroxybenzamide resulted in decreased ferritin protein levels . This suggests that N,3-dihydroxybenzamide can influence cellular function by modulating iron levels and potentially impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
N,3-dihydroxybenzamide exerts its effects at the molecular level through its ability to chelate iron . By binding to iron, N,3-dihydroxybenzamide can prevent the formation of free radicals, thereby protecting against DNA damage .
Temporal Effects in Laboratory Settings
Its ability to decrease ferritin protein levels in iron-loaded hepatocytes suggests that it may have long-term effects on cellular function .
Metabolic Pathways
N,3-dihydroxybenzamide is involved in the regulation of iron levels within the body
準備方法
Synthetic Routes and Reaction Conditions: N,3-Dihydroxybenzamide can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzoic acid with ammonia or an amine under appropriate conditions to form the amide bond. The reaction typically requires a dehydrating agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide linkage.
Industrial Production Methods: In an industrial setting, the synthesis of N,3-dihydroxybenzamide may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
化学反応の分析
Types of Reactions: N,3-Dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
類似化合物との比較
N,N′-bis(2-hydroxybenzyl)-ethylenediamine-N,N′-diacetic acid (HBED): A compound with similar hydroxyl and amide functionalities.
N,N-dimethyl-2,3-dihydroxybenzamide: Another compound with similar structural features.
Uniqueness: N,3-Dihydroxybenzamide is unique due to its specific arrangement of hydroxyl and amide groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential antioxidant activity make it a compound of significant interest in various fields of research.
特性
IUPAC Name |
N,3-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6-3-1-2-5(4-6)7(10)8-11/h1-4,9,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGXGFPSYHAJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640871 | |
| Record name | N,3-Dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16060-55-2 | |
| Record name | 3-Hydroxybenzohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16060-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3-Dihydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper "FACTOR INHIBITING HIF-1 ALPHA WITH N,3-dihydroxybenzamide"?
A1: Unfortunately, the provided abstract does not offer specific details about the interaction mechanisms, effects, or characteristics of N,3-dihydroxybenzamide. The abstract only states that the paper investigates the use of N,3-dihydroxybenzamide as a factor inhibiting HIF-1 alpha []. Further details regarding the specifics of this interaction and its implications are not available within the abstract.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















